molecular formula C5H5N3 B2807131 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 78909-98-5

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No.: B2807131
CAS No.: 78909-98-5
M. Wt: 107.116
InChI Key: BBMDEASYWHQDKZ-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The prop-2-yn-1-yl group is attached to the nitrogen atom at position 1 of the triazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can be synthesized through various methods. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to yield the desired triazole compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its versatility as a building block in synthesis make it a valuable compound in various fields of research .

Properties

IUPAC Name

1-prop-2-ynyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-2-4-8-5-3-6-7-8/h1,3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMDEASYWHQDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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